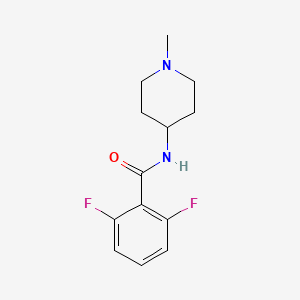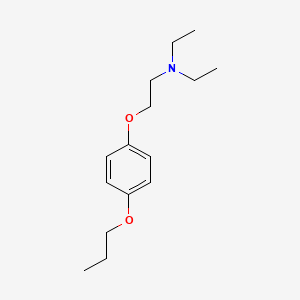![molecular formula C18H20F2O2 B5060835 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene), also known as HDBFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HDBFB is a fluorinated derivative of benzene, which is widely used in various fields such as pharmaceuticals, materials science, and organic chemistry. In
Wirkmechanismus
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In the case of anticancer activity, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In the case of Alzheimer's disease, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) exhibits cytotoxicity towards cancer cells, leading to cell death. 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain. In addition, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit various biochemical and physiological effects. However, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene), including the development of new synthetic methods for 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) derivatives with improved properties, the investigation of the mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) in various biological systems, and the evaluation of the potential therapeutic applications of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) in various diseases. In addition, the study of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) as a potential material for organic electronics and other applications in materials science is an area of active research.
Synthesemethoden
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) involves the reaction between 1,6-dibromohexane and 2-fluorophenol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been extensively studied in various scientific fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
In materials science, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been used as a building block for the synthesis of various functional materials such as liquid crystals and polymers. 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has also been studied as a potential material for organic electronics due to its high electron affinity and low ionization potential.
In organic chemistry, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been used as a reagent for the synthesis of various compounds such as heterocycles and aromatic compounds. 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has also been studied as a potential catalyst for various organic reactions.
Eigenschaften
IUPAC Name |
1-fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2O2/c19-15-9-3-5-11-17(15)21-13-7-1-2-8-14-22-18-12-6-4-10-16(18)20/h3-6,9-12H,1-2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZLQTDIPFIJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCOC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)

![2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5060797.png)

![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)
![N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
![5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5060847.png)
![2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5060849.png)
![N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5060855.png)